molecular formula C11H9Cl2NO3 B2477301 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 91064-23-2

1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2477301
CAS No.: 91064-23-2
M. Wt: 274.1
InChI Key: GOCPCJNONCMHLZ-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction may proceed through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents such as ethanol or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone and carboxylic acid groups can be reduced to alcohols or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects in treating certain diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.

    2,4-Dichlorophenylacetic acid: Another compound with similar structural features but different functional groups.

Uniqueness: 1-(2,4-Dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of both a pyrrolidine ring and a carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCPCJNONCMHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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